molecular formula C11H13N3OS B2382129 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine CAS No. 339156-38-6

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine

Cat. No.: B2382129
CAS No.: 339156-38-6
M. Wt: 235.31
InChI Key: HKAHSVRCLNPQOK-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is a functionalized pyridine derivative of significant interest in medicinal chemistry and chemical biology research. Pyridine scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous bioactive molecules . This particular compound features a multi-functionalized structure, including a cyano group, a thioether side chain with an acetamide moiety, and alkyl substituents, which make it a versatile intermediate for the synthesis of more complex heterocyclic systems. Its structure suggests potential for investigation as a key precursor in the development of molecular probes or as a ligand for various biological targets. Researchers can utilize this compound to explore its properties in areas such as inhibitor design for enzymatic targets or as a starting material for the construction of fused heterocycles like thienopyridines, which are known to exhibit a broad spectrum of pharmacological activities . The presence of the 2-amino-2-oxoethylthio side chain is a notable feature that may facilitate interactions with biological macromolecules. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-9-7(2)4-8(5-12)11(14-9)16-6-10(13)15/h4H,3,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHSVRCLNPQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino, oxoethyl, thio, cyano, ethyl, and methyl groups through various substitution and addition reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Thioether Variations: The target compound’s 2-[(2-amino-2-oxoethyl)thio] group distinguishes it from analogs like 3a (cyanomethylthio) and 2 (thioacetamide).

Substituent Effects: 6-Ethyl and 5-methyl groups in the target compound contribute to steric bulk, which may reduce reactivity in electrophilic substitutions compared to 3a (4-methoxyphenyl) or 2 (distyryl groups).

Synthetic Pathways :

  • All compounds derive from pyridine-2(1H)-thione precursors. The choice of electrophile (e.g., chloroacetonitrile, chloroacetamide) dictates the thioether substituent .

Research Findings and Implications

Physicochemical Properties:

  • Solubility : The target compound’s amide group improves aqueous solubility relative to 3a (ethoxycarbonyl) or 2 (styryl groups).
  • Lipophilicity: The 6-ethyl and 5-methyl groups increase logP compared to 2-Chloro-5-cyanopyridine, favoring lipid membrane penetration .

Biological Activity

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and underlying mechanisms of action, supported by relevant case studies and research findings.

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiol and amine groups. The synthesis typically involves:

  • Formation of the thioether : Reacting 3-cyano-6-ethyl-5-methylpyridine with a suitable thiol.
  • Introduction of the amino group : Using an amine to create the final structure.

The resulting compound's molecular formula is C10H12N2OSC_{10}H_{12}N_2OS, with a molecular weight of approximately 224.28 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.50
Candida albicans0.75

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Cytotoxicity

In cytotoxicity assays using human cell lines (HaCat and Balb/c 3T3), the compound showed promising results, indicating selective toxicity towards cancerous cells while sparing normal cells. The IC50 values were determined to be:

Cell LineIC50 (µM)
HaCat15
Balb/c 3T3>50

This selectivity highlights its potential for development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies have shown that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication, leading to its antibacterial effects.
  • Interaction with MurD : The compound also interacts with MurD, an enzyme involved in bacterial cell wall synthesis, which further contributes to its antimicrobial efficacy .

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • Study on Antimicrobial Properties : A study published in MDPI demonstrated that derivatives showed moderate to strong activity against common pathogens, with significant implications for treating infections caused by resistant strains .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that certain modifications to the parent structure enhanced selectivity and potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine, and how do they influence reactivity?

  • The compound contains a pyridine core substituted with a thioether-linked 2-amino-2-oxoethyl group, a cyano group at position 3, and alkyl groups (ethyl and methyl) at positions 5 and 5. The electron-withdrawing cyano group enhances electrophilic reactivity at adjacent positions, while the thioether moiety facilitates nucleophilic substitution or oxidation reactions. Computational modeling (e.g., DFT) combined with spectroscopic analysis (NMR, IR) is recommended to map electron density distributions and predict reactive sites .

Q. What synthetic routes are available for preparing this compound, and what are their yield optimization strategies?

  • A common approach involves multi-step heterocyclic synthesis:

Pyridine ring formation : Condensation of β-ketonitriles with ammonium acetate.

Thioether introduction : Reaction of a pyridine-thiol intermediate with 2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
Yield optimization requires controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:chloroamide). Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity .

Q. How can researchers screen this compound for preliminary biological activity?

  • Use in vitro assays:

  • Anti-inflammatory : COX-1/COX-2 inhibition assays with indomethacin as a positive control.
  • Analgesic : Hot-plate or acetic acid-induced writhing tests in rodent models.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
    Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software is the gold standard. Key steps:

Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for slow evaporation.

Data collection : Use a synchrotron source for high-resolution (<1.0 Å) data.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
This method clarifies bond angles, dihedral distortions, and non-covalent interactions critical for structure-activity relationships (SAR) .

Q. What strategies address contradictions in biological activity data across studies?

  • Contradictions may arise from assay variability or metabolite interference. Mitigation approaches:

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models.
    For example, discrepancies in COX-2 inhibition can be resolved by normalizing data to cell viability controls .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Systematic modifications:

  • Thioether replacement : Substitute with sulfoxide/sulfone to modulate electron density.
  • Alkyl chain variation : Replace ethyl with cyclopropyl to enhance metabolic stability.
  • Cyano group alternatives : Test nitro or trifluoromethyl groups for steric/electronic effects.
    In silico docking (AutoDock Vina) against target proteins (e.g., COX-2) prioritizes candidates for synthesis .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies :

  • Hydrolytic stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs; monitor via HPLC.
  • Oxidative stability : Expose to H₂O₂ (0.3% v/v) and track degradation products with HRMS.
  • Photostability : Use ICH Q1B guidelines (UV/visible light exposure).
    Degradation pathways (e.g., thioether oxidation to sulfone) inform formulation strategies .

Methodological Notes

  • Crystallographic data deposition : Submit SCXRD results to the Cambridge Structural Database (CSD) for peer validation .
  • Ethical screening : Adhere to OECD 423 guidelines for in vivo toxicity testing to minimize animal use .

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